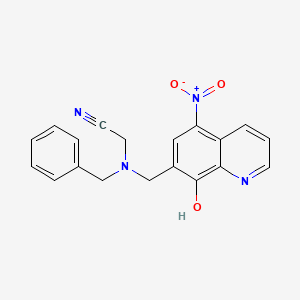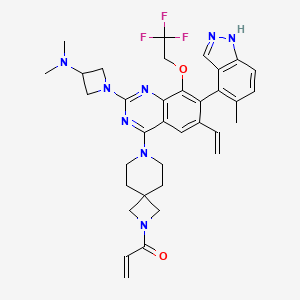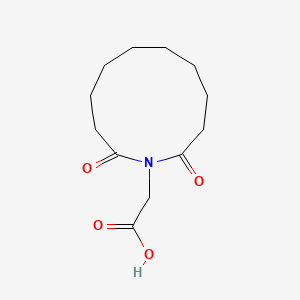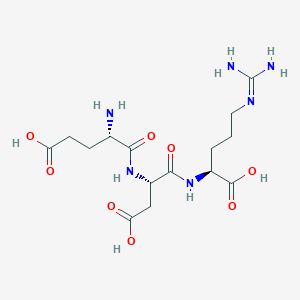
Pinealon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential geroprotective properties and has been documented in various scientific studies, particularly in Russian literature . This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pinealon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Coupling: The first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid (L-aspartic acid) to be added.
Coupling: The second amino acid is added to the growing chain.
Deprotection: The protecting group on the second amino acid is removed.
Coupling: The third amino acid (L-arginine) is added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: The industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pinealon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under conditions suitable for peptide synthesis.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound.
Substitution: this compound analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular processes, including cell viability and proliferation.
Mecanismo De Acción
Pinealon exerts its effects through several mechanisms:
Prevention of Reactive Oxygen Species Accumulation: this compound reduces the accumulation of reactive oxygen species, thereby protecting cells from oxidative stress.
Suppression of ERK 1/2 Activation: this compound inhibits the activation of ERK 1/2, a pathway involved in cell proliferation and survival.
Stimulation of Cellular Activity: this compound enhances the functional activity of brain tissue cells and reduces spontaneous cell death.
Comparación Con Compuestos Similares
Pinealon is unique due to its specific amino acid sequence and its geroprotective properties. Similar compounds include:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Epitalon: Another synthetic peptide with geroprotective effects, composed of four amino acids (Ala-Glu-Asp-Gly).
Thymalin: A peptide used for its immunomodulatory effects, composed of five amino acids (Glu-Trp-Lys-Lys-Glu).
This compound stands out due to its specific combination of L-glutamic acid, L-aspartic acid, and L-arginine, which contributes to its unique biological activities.
Propiedades
Fórmula molecular |
C15H26N6O8 |
|---|---|
Peso molecular |
418.40 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



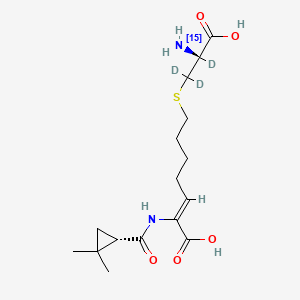
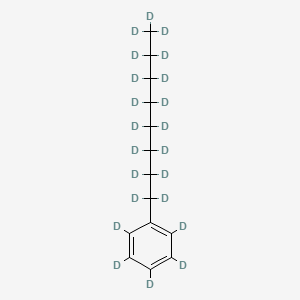
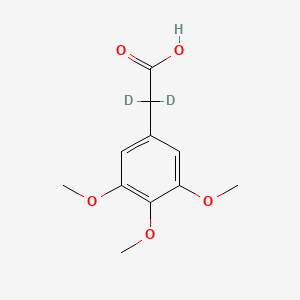
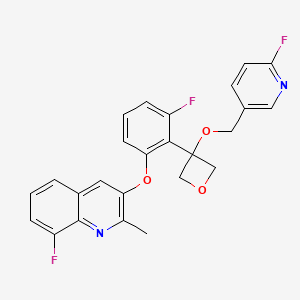
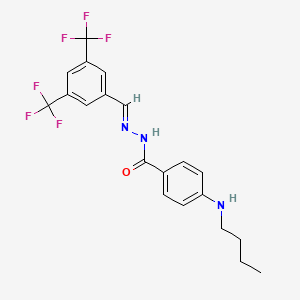
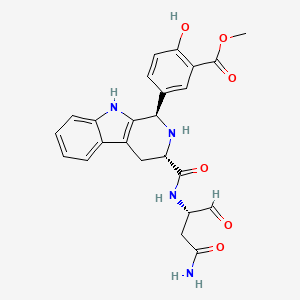
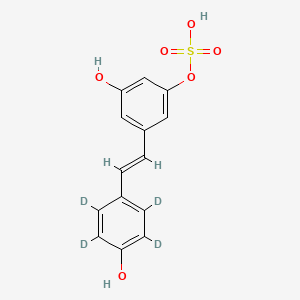

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

